molecular formula C16H28N2O2S B7107564 N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B7107564
M. Wt: 312.5 g/mol
InChI Key: WXHMTMOMGRBVKK-UHFFFAOYSA-N
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Description

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound that features a piperidine ring, a cyclohexene moiety, and a cyclopropane sulfonamide group

Properties

IUPAC Name

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S/c1-16(9-10-16)21(19,20)17-15-7-11-18(12-8-15)13-14-5-3-2-4-6-14/h5,15,17H,2-4,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMTMOMGRBVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2CCN(CC2)CC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and cyclohexene intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the cyclohexene moiety can be obtained via the Birch reduction of benzene. These intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

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